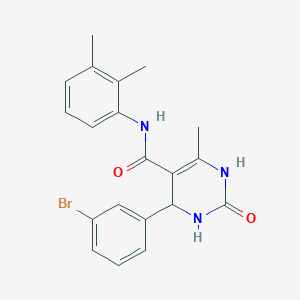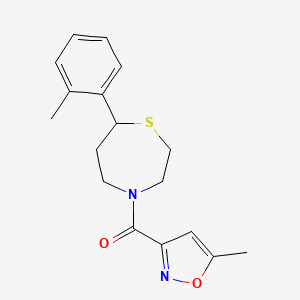![molecular formula C20H17N5O3S B2711898 Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate CAS No. 1215477-42-1](/img/structure/B2711898.png)
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoxaline moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
作用機序
Target of Action
Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents , suggesting that the targets could be viral or microbial proteins.
Mode of Action
It’s worth noting that related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might interact with its targets in a way that inhibits their function, leading to cell death.
Biochemical Pathways
Given that related compounds have antiviral and antimicrobial activities , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of viruses or microbes.
Result of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to exhibit cytotoxicity , suggesting that this compound may induce cell death in targeted cells.
生化学分析
Biochemical Properties
It has been found that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibit cytotoxicity at certain concentrations . They have also shown promising antiviral activity . In addition, these compounds have demonstrated antibacterial and/or antifungal activities .
Cellular Effects
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown cytotoxic effects on certain cell lines . They have also exhibited antiviral activity .
Molecular Mechanism
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to inhibit VEGFR-2, a receptor critically involved in cancer angiogenesis . This suggests that Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate might also interact with certain biomolecules and exert its effects at the molecular level.
準備方法
The synthesis of Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazoloquinoxaline Core: The synthesis begins with the preparation of the triazoloquinoxaline core.
Introduction of the Triazole Ring: The dichloroquinoxaline is then reacted with hydrazine hydrate to form the triazole ring, resulting in the formation of 1-chloro-2-hydrazinoquinoxaline.
Thioacetylation: The triazoloquinoxaline derivative is then subjected to thioacetylation using triazole-2-thiol to introduce the thioacetyl group.
Esterification: Finally, the compound is esterified with ethyl 3-aminobenzoate to yield this compound.
化学反応の分析
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate has several scientific research applications:
類似化合物との比較
Ethyl 3-(2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamido)benzoate can be compared with other triazoloquinoxaline derivatives:
[1,2,4]Triazolo[4,3-a]quinoxaline: This parent compound shares the triazoloquinoxaline core but lacks the thioacetyl and benzoate groups, which may affect its biological activity.
Pyrimido-quinoxaline: This compound has a similar quinoxaline core but with a different fused ring system, leading to variations in its biological properties.
Imidazo[1,2-a]quinoxaline: Another related compound with a different fused ring system, which may result in different pharmacological activities.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
ethyl 3-[[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-2-28-20(27)13-6-5-7-14(10-13)22-17(26)11-29-19-18-24-21-12-25(18)16-9-4-3-8-15(16)23-19/h3-10,12H,2,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQODMYVQGBCILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-acetyl-2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711818.png)
![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

![N,N-diethyl-2-{3-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B2711824.png)
![6-Methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B2711827.png)
![2-phenoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)acetamide](/img/structure/B2711828.png)
![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)
![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)
![N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711834.png)


![1-[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2711837.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2711838.png)
